molecular formula C26H36N2O3 B3804695 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

Cat. No. B3804695
M. Wt: 424.6 g/mol
InChI Key: FGPNMRDKKFPTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized by a team of researchers led by Dr. David E. Nichols at Purdue University in the early 1990s. Since then, MP-10 has been extensively studied for its potential therapeutic applications in various fields of scientific research.

Mechanism of Action

The exact mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it is believed to act as a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as dopamine receptors.
Biochemical and Physiological Effects
1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include changes in brain activity, alterations in behavior and cognition, and modulation of neurotransmitter systems. 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to have potential neuroprotective effects in certain models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for lab experiments is its high selectivity and potency for the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more selective and potent derivatives of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for use in basic research and drug development. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for various neuropsychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need for further research on the mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine and its effects on various neurotransmitter systems and brain circuits.

Scientific Research Applications

1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In particular, 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been investigated for its potential as a treatment for various neuropsychiatric disorders, such as depression, anxiety, and addiction.

properties

IUPAC Name

[2-[1-[3-(5-methylfuran-2-yl)butyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-20(24-11-10-21(2)30-24)12-17-27-18-13-22(14-19-27)31-25-9-5-4-8-23(25)26(29)28-15-6-3-7-16-28/h4-5,8-11,20,22H,3,6-7,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPNMRDKKFPTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CCN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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